

An In-Depth Technical Guide to 5-Ethynylpyridin-2-ol: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Ethynylpyridin-2-ol

Cat. No.: B1451603

[Get Quote](#)

Abstract: **5-Ethynylpyridin-2-ol** is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a reactive terminal alkyne and a 2-hydroxypyridine moiety capable of tautomerism and metal chelation, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, reactivity, and key applications, with a focus on its utility for researchers, medicinal chemists, and drug development professionals. We will explore its tautomeric nature, spectroscopic signature, and role in powerful coupling reactions such as the Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction: The Strategic Value of 5-Ethynylpyridin-2-ol

The pyridine scaffold is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs.^{[1][2]} Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties contribute to its prevalence. **5-Ethynylpyridin-2-ol** merges this privileged heterocycle with a terminal alkyne, a functional group that has been widely exploited in drug discovery for its ability to serve as a rigid linker and a handle for "click chemistry".^[3] This combination provides a powerful tool for creating novel compounds with tailored biological activities. The 2-hydroxy substituent further enhances its utility by introducing the potential for tautomerism, additional hydrogen bonding interactions, and metal chelation, all of which can be strategically employed in drug design.^{[4][5]}

Core Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of **5-Ethynylpyridin-2-ol** is critical for its effective application in synthesis and drug design.

Physicochemical Data

The key physicochemical properties are summarized in the table below. These values are essential for planning reactions, purification, and formulation.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ NO	
Molecular Weight	119.12 g/mol	
CAS Number	1196156-05-4	
Appearance	Solid (Typical)	-
pKa (acidic, OH)	~11.7 (estimated from 2-hydroxypyridine)	
pKa (basic, N)	~0.75 (estimated from 2-hydroxypyridine)	[6][7]
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); moderate water solubility expected based on parent structures.	[8]

The Critical Role of Tautomerism

A defining feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. This equilibrium is highly sensitive to the solvent environment. [9] In polar, protic solvents like water and alcohols, the pyridone tautomer is generally favored, whereas non-polar solvents favor the hydroxypyridine form.[9] This phenomenon is crucial as it dictates the molecule's hydrogen bonding capacity and reactivity. The pyridone form presents

an amide-like N-H donor and a carbonyl acceptor, while the hydroxypyridine form has an O-H donor and an aromatic nitrogen acceptor.

Caption: Tautomeric equilibrium between the enol and keto forms.

Spectroscopic Characterization

The dual functionality of **5-Ethynylpyridin-2-ol** gives rise to a distinct spectroscopic signature.

- ^1H NMR: The proton nuclear magnetic resonance (^1H NMR) spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with coupling patterns indicative of their relative positions. A sharp singlet for the acetylenic proton ($\equiv\text{C-H}$) would typically appear around 3-4 ppm. The position and broadness of the O-H or N-H proton signal will be highly dependent on the solvent and concentration due to the tautomerism and hydrogen bonding.
- ^{13}C NMR: The carbon NMR spectrum will display seven distinct signals. The two sp -hybridized carbons of the alkyne group will resonate in the region of 70-90 ppm. The five sp^2 -hybridized carbons of the pyridine ring will appear further downfield, with the carbon bearing the oxygen atom (C2) showing a characteristic shift.
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A sharp, moderate intensity peak around 3300 cm^{-1} corresponds to the $\equiv\text{C-H}$ stretch of the terminal alkyne. A sharp peak near $2100\text{-}2200\text{ cm}^{-1}$ is characteristic of the $\text{C}\equiv\text{C}$ triple bond stretch. The spectrum will also feature a broad O-H stretching band (around $3200\text{-}3600\text{ cm}^{-1}$) for the hydroxypyridine tautomer or an N-H stretching band (around $3100\text{-}3500\text{ cm}^{-1}$) and a strong C=O stretching band (around $1650\text{-}1690\text{ cm}^{-1}$) for the pyridone tautomer.^[10]^[11] The dominant bands observed will depend on the phase (solid or solution) and the solvent used.^[9]

Chemical Reactivity and Synthetic Protocols

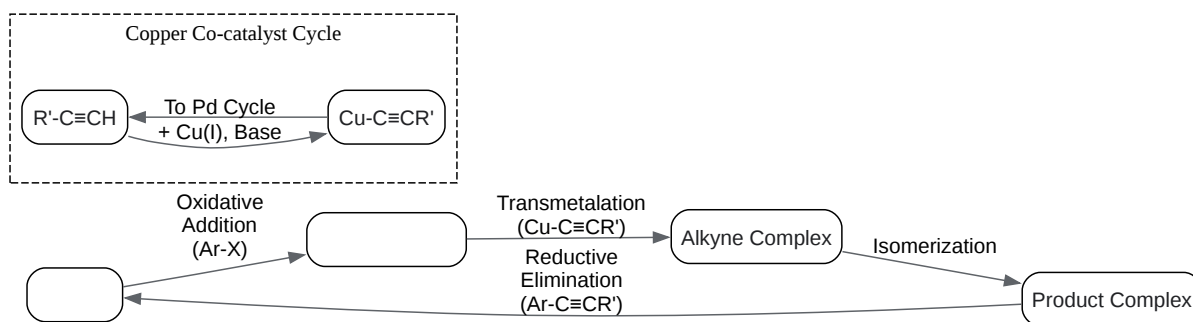
The synthetic versatility of **5-Ethynylpyridin-2-ol** stems from the independent reactivity of its alkyne and hydroxypyridine moieties. This allows for sequential or orthogonal functionalization, making it a highly valuable synthetic intermediate.

Reactions of the Terminal Alkyne: Gateway to Molecular Complexity

The terminal alkyne is a gateway to two of the most powerful C-C and C-heteroatom bond-forming reactions in modern organic synthesis: the Sonogashira coupling and azide-alkyne cycloaddition.

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a robust method for forming sp-sp² carbon-carbon bonds.[12][13] This reaction is instrumental for extending the molecular framework, linking the pyridine core to other aromatic or vinylic systems.

Causality: The reaction's efficacy relies on a dual catalytic cycle. The palladium catalyst facilitates the oxidative addition of the halide and the reductive elimination of the final product, while a copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[13]



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

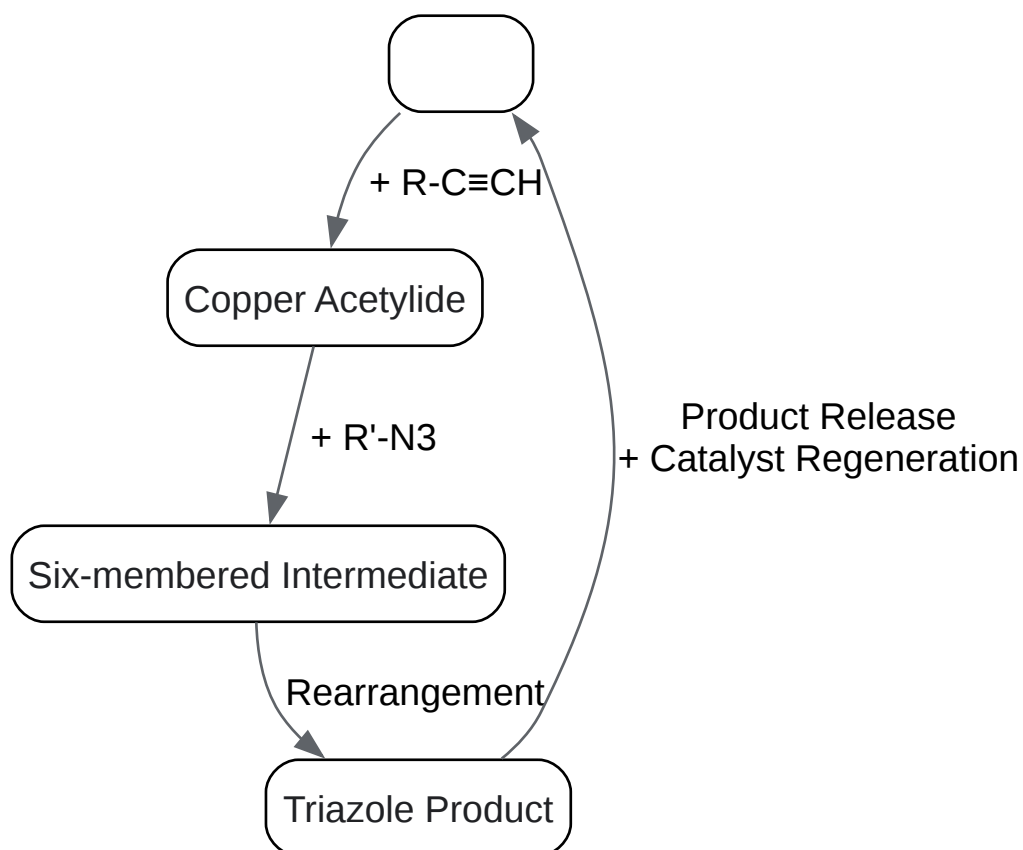
Exemplary Protocol: Sonogashira Coupling of an Aryl Bromide

This protocol is a generalized procedure based on standard literature methods for coupling bromopyridines.[\[12\]](#)[\[14\]](#)

- **Inert Atmosphere Setup:** To an oven-dried Schlenk flask, add **5-Ethynylpyridin-2-ol** (1.0 eq.), the desired aryl bromide (1.1 eq.), copper(I) iodide (CuI, 0.05 eq.), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.025 eq.) or Pd(PPh₃)₄ (0.025 eq.).
- **Solvent and Base Addition:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).
- **Reaction:** Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.
- **Extraction:** Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

CuAAC is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[\[15\]](#) Its high efficiency, mild reaction conditions, and orthogonality to most other functional groups make it ideal for bioconjugation, drug discovery, and materials science.[\[16\]](#)[\[17\]](#)

Causality: The copper(I) catalyst is essential for this reaction, dramatically accelerating what would otherwise be a very slow thermal cycloaddition.[\[15\]](#) The mechanism involves the formation of a copper acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate that rearranges to the stable triazole product.



[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for CuAAC click chemistry.

Exemplary Protocol: Aqueous CuAAC for Bioconjugation

This protocol is adapted for conjugating **5-Ethynylpyridin-2-ol** to an azide-modified biomolecule in an aqueous buffer system.^{[18][19]}

- Stock Solution Preparation:
 - Prepare a 10 mM stock solution of **5-Ethynylpyridin-2-ol** in DMSO.
 - Prepare a 10 mM stock solution of the azide-containing molecule (e.g., a peptide or protein) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
 - Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
 - Prepare a 20 mM stock solution of copper(II) sulfate ($CuSO_4$) in water.

- Prepare a 100 mM stock solution of a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water.^[19]
- Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order to achieve the desired final concentrations (e.g., 100 μ M alkyne, 120 μ M azide):
 - Azide-molecule solution.
 - **5-Ethynylpyridin-2-ol** stock solution.
 - THPTA ligand stock solution (to a final concentration of 1 mM).
 - CuSO_4 stock solution (to a final concentration of 200 μ M).
- Initiation: Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2 mM. Gently mix the solution.
- Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if either component is light-sensitive.
- Purification: Purify the resulting conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.

Reactions of the 2-Hydroxypyridine Moiety

The 2-hydroxypyridine unit offers additional avenues for functionalization and molecular interaction.

- O-Alkylation/Acylation: The hydroxyl group (in its enol form) can act as a nucleophile, reacting with electrophiles like alkyl halides or acyl chlorides under basic conditions to form ether or ester derivatives, respectively. This allows for the attachment of other functional groups or the modification of solubility and pharmacokinetic properties.
- Metal Chelation: The 1,2-arrangement of the nitrogen and oxygen atoms in the 2-hydroxypyridone tautomer creates a powerful bidentate chelation site for various metal ions.^[4] This property is highly relevant in medicinal chemistry for designing inhibitors of metalloenzymes or developing agents for chelation therapy.^[5] The electron density of the

pyridine ring, which can be modulated by substituents, influences the strength of this metal binding.[\[20\]](#)[\[21\]](#)

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of functionalities in **5-Ethynylpyridin-2-ol** makes it a strategic scaffold for developing novel therapeutics.

- **Scaffold for Kinase Inhibitors:** The pyridine ring is a common feature in many kinase inhibitors. The ethynyl group can be used via Sonogashira coupling to install the larger aromatic systems often required for binding in the ATP pocket of kinases. The 2-hydroxy group can form critical hydrogen bonds with the hinge region of the enzyme.
- **Bioconjugation and PROTACs:** The alkyne serves as a perfect handle for CuAAC, enabling the conjugation of the molecule to antibodies (creating antibody-drug conjugates), fluorescent dyes for imaging, or to E3 ligase-binding moieties in the development of PROTACs (Proteolysis Targeting Chimeras).
- **Metalloenzyme Inhibitors:** The 2-hydroxypyridone core is a "privileged" structure for targeting the active sites of metalloenzymes.[\[5\]](#) By chelating the catalytic metal ion (e.g., Zn^{2+} , Fe^{2+} , Mg^{2+}), molecules built from this scaffold can effectively inhibit enzymes involved in a range of diseases, from bacterial infections to cancer.[\[4\]](#)
- **Building Block for Complex Heterocycles:** The dual reactivity allows for its use in tandem or domino reactions, where both the alkyne and the pyridine ring participate in forming more complex, polycyclic structures of therapeutic interest.

Conclusion

5-Ethynylpyridin-2-ol is a highly versatile and valuable building block for chemical synthesis and drug discovery. Its chemical properties are defined by the interplay between a reactive terminal alkyne and a 2-hydroxypyridine moiety capable of tautomerism and metal chelation. A thorough understanding of its reactivity, particularly in Sonogashira coupling and azide-alkyne cycloaddition reactions, empowers researchers to construct complex and functionally diverse molecules. The strategic incorporation of this scaffold offers significant potential for the

development of novel kinase inhibitors, metalloenzyme-targeting drugs, and advanced bioconjugates, solidifying its role as a key tool for medicinal chemists and drug development professionals.

References

- Human Metabolome Database. (2012). Showing metabocard for 2-Hydroxypyridine (HMDB0013751). [\[Link\]](#)
- Williams, R. (2022).
- Fujii, A., Iwasaki, A., & Mikami, N. (2001). IR–UV Double-Resonance Spectroscopic Study of 2-Hydroxypyridine and Its Hydrogen-Bonded Clusters in Supersonic Jets. *The Journal of Physical Chemistry A*, 105(32), 7596–7602. [\[Link\]](#)
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011).
- Ferreira, C., et al. (2017).
- Reddy, N. M., et al. (2021). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6 π -Aza Cyclization Sequence. *The Journal of Organic Chemistry*, 86(24), 18017–18028. [\[Link\]](#)
- Cook, M. J., et al. (1968). The spectra and structures of the cations and anions of substituted 2-hydroxypyridines (1,2-dihydro-2-oxopyridines). *Journal of the Chemical Society B: Physical Organic*, 1330. [\[Link\]](#)
- ResearchGate. (n.d.). Hydroxypyrrone Derived chelators in Drug Discovery: From Chelation Therapy to Rational Design of Metalloenzyme Inhibitors. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [\[Link\]](#)
- Singh, I., et al. (2020). Hydroxypyrrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. *RSC Medicinal Chemistry*, 11(7), 782–794. [\[Link\]](#)
- Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne–Azide Click Chemistry. *Journal of the American Chemical Society*, 132(9), 2941–2945. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. [\[Link\]](#)
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [\[Link\]](#)
- Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (1989). Spectroscopy, structure, and proton dynamics of 2-hydroxypyridine and its clusters with water and ammonia. *The Journal of Physical Chemistry*, 93(2), 643–648. [\[Link\]](#)
- RSC Publishing. (2020). Hydroxypyrrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. [\[Link\]](#)
- ResearchGate. (n.d.).

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Chylewska, A., et al. (2020). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Dalton Transactions, 49(23), 7855–7871. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed One-Pot Sonogashira Coupling, exo-dig Cyclization and HydrideTransfer Reaction: Synthesis of Pyridine-Substituted Pyrroles. [Link]
- Wikipedia. (n.d.). 2-Pyridone. [Link]
- Chaves, S., et al. (2020). Functionalized pyridine in pycen-based iron(iii) complexes: evaluation of fundamental properties. Dalton Transactions, 49(40), 14194–14205. [Link]
- PubChem. (n.d.). 2-Pyridone. [Link]
- ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- Solubility of Things. (n.d.). Pyridine. [Link]
- Scott, P. J. H. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5627–5629. [Link]
- RSC Publishing. (2020). Functionalized pyridine in pycen-based iron(iii) complexes. [Link]
- ResearchGate. (n.d.).
- PubChem. (n.d.). 5-Ethynyl-2-methylpyridine. [Link]
- AVESIS. (2024).
- ResearchGate. (2020). Functionalized pyridine in pycen-based iron(iii)
- VNUHCM Journal of Science and Technology Development. (2021). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. [Link]
- ResearchGate. (2023). Pyridine C(sp²)
- SpectraBase. (n.d.). 2-Ethynylpyridine. [Link]
- PubMed. (2007).
- ResearchGate. (n.d.). Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 3. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxypyrene derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxypyridine price,buy 2-Hydroxypyridine - chemicalbook [chemicalbook.com]
- 7. 2-Hydroxypyridine CAS#: 142-08-5 [m.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The spectra and structures of the cations and anions of substituted 2-hydroxypyridines (1,2-dihydro-2-oxypyridines) - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Click Chemistry [organic-chemistry.org]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Functionalized pyridine in pycen-based iron(iii) complexes: evaluation of fundamental properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Ethynylpyridin-2-ol: Properties and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1451603#5-ethynylpyridin-2-ol-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com